molecular formula C20H14ClFN2O3S B11215730 4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11215730
M. Wt: 416.9 g/mol
InChI Key: UYAJXVBLQXRQFQ-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorobenzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of 4-(3-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide lies in its specific substituents, which can confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H14ClFN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C20H14ClFN2O3S/c21-15-5-3-4-14(12-15)13-23-18-6-1-2-7-19(18)28(26,27)24(20(23)25)17-10-8-16(22)9-11-17/h1-12H,13H2

InChI Key

UYAJXVBLQXRQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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